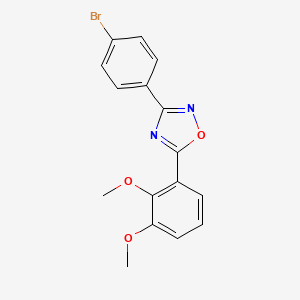![molecular formula C19H16F3NO2 B11574044 2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B11574044.png)
2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, an indole core, and a phenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Another method involves the Friedel-Crafts acylation of a benzene ring with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxyethyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethylamine
- Hexafluoroisopropyl methacrylate
Uniqueness
Compared to similar compounds, 2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE is unique due to its indole core and phenoxyethyl substituent, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16F3NO2 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C19H16F3NO2/c1-13-17(18(24)19(20,21)22)15-9-5-6-10-16(15)23(13)11-12-25-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
OJYBHVFUYSJXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide](/img/structure/B11573963.png)
![7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573965.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573969.png)
![prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11573978.png)

![4-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11573986.png)
![2-(3-chlorophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11574000.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574011.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574026.png)
![6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11574030.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11574034.png)
![4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11574037.png)
![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B11574043.png)
![4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one](/img/structure/B11574045.png)
